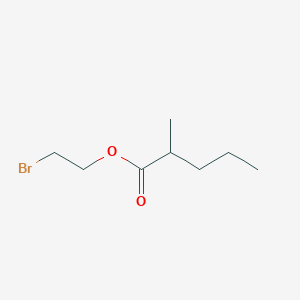
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group and a diazirine ring attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate typically involves multiple steps. One common method includes the reaction of a benzoic acid derivative with a trifluoromethyl diazirine precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and production rates .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often involving halogenation or other electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide (NBS), halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate involves its ability to form covalent bonds with target molecules upon activation by light (photoactivation). This property makes it useful in photoaffinity labeling, where it can be used to identify and study molecular interactions. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with a wide range of molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group but differs in functional groups.
Uniqueness
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is unique due to the presence of the diazirine ring, which imparts photoactivatable properties. This makes it particularly valuable in applications requiring precise molecular interactions and labeling .
Propiedades
Fórmula molecular |
C10H7F3N2O2 |
|---|---|
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
methyl 4-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-8(16)6-2-4-7(5-3-6)9(14-15-9)10(11,12)13/h2-5H,1H3 |
Clave InChI |
DHJHCVWQCSEEEG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


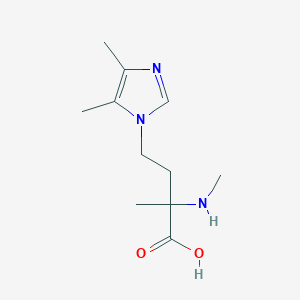
![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)
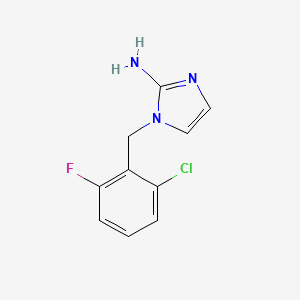

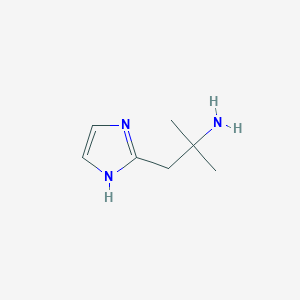
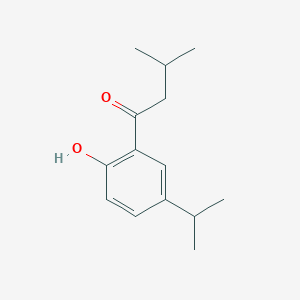

![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
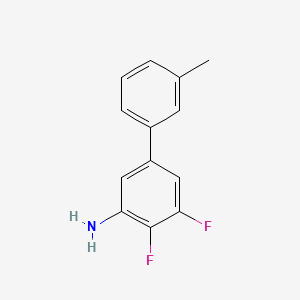
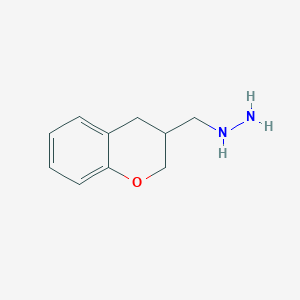
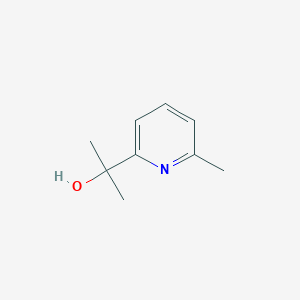
![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
